2-喹啉甲醛茚三酮

描述

Synthesis Analysis

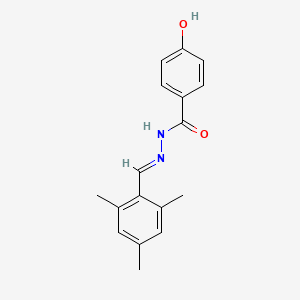

The synthesis of 2-quinolinecarbaldehyde thiosemicarbazone involves the condensation of 2-quinolinecarbaldehyde with thiosemicarbazide. This reaction typically proceeds under mild conditions, often requiring an acidic catalyst to facilitate the formation of the thiosemicarbazone linkage. The purity and yield of the synthesized compound can be optimized by adjusting reaction conditions such as temperature, solvent, and reaction time.

Molecular Structure Analysis

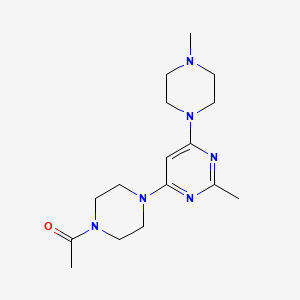

The molecular structure of 2-quinolinecarbaldehyde thiosemicarbazone has been elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These studies reveal a complex structure with potential for various types of intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking, which can significantly influence its chemical behavior and reactivity.

Chemical Reactions and Properties

2-Quinolinecarbaldehyde thiosemicarbazone participates in a range of chemical reactions, characteristic of both the thiosemicarbazone moiety and the quinoline ring. These reactions include complexation with metals, nucleophilic additions, and redox reactions. The compound's reactivity with transition metals is particularly noteworthy, forming complexes that exhibit diverse chemical and biological properties.

Physical Properties Analysis

The physical properties of 2-quinolinecarbaldehyde thiosemicarbazone, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in various research areas. These properties are influenced by the compound's molecular structure and can be studied using techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD).

Chemical Properties Analysis

The chemical properties of 2-quinolinecarbaldehyde thiosemicarbazone, including acidity/basicity, redox potential, and stability, are essential for understanding its behavior in chemical systems and potential biological environments. These properties are determined by the electronic structure and functional groups present in the molecule.

(Saswati et al., 2015): This study discusses the synthesis and X-ray structure of thiosemicarbazone complexes, including interactions with DNA and their cytotoxicity.

(Zengchen Liu et al., 2009): This research presents the synthesis, crystal structure, and DNA interaction of Cu2+ complexes derived from thiosemicarbazone ligands.

(E. Ramachandran et al., 2012): This paper evaluates the DNA binding, antioxidant, and cytotoxic activity of mononuclear Co(III) complexes of thiosemicarbazones.

科学研究应用

DNA 相互作用和细胞毒性研究

关于茚三酮的铜配合物(包括源自喹啉-2-甲醛的铜配合物)的研究表明,它们具有显着的 DNA 结合和切割活性。这些配合物已经过测试,以了解它们对癌细胞系的抗增殖活性,其中一些活性与临床药物相当。与金属配位的茚三酮配体中存在醌型基团似乎增强了效力 (Saswati 等人,2015 年)。

抗菌活性

一项专注于合成 2-喹啉茚三酮衍生物的研究证明了它们对各种细菌菌株的显着抗菌活性。发现结构因素(例如喹啉骨架上存在较大的卤素,如氯或溴,以及茚三酮部分上的平面苯基)增强了抗菌效果 (Govender 等人,2019 年)。

癌细胞中的蛋白酶体抑制

喹啉-2-甲醛的 novel 席夫碱铜配合物已证明在前列腺癌细胞中具有剂量依赖性的抗增殖和促凋亡活性。一种特定的化合物,喹啉茚三酮 2,被确定为人类前列腺癌细胞中蛋白酶体活性的有效抑制剂 (Adsule 等人,2006 年)。

抗病毒活性

含有喹啉基团的茚三酮已被证明在饮食中添加时可以保护小鼠免受痘苗病毒感染。这些化合物似乎具有抗病毒活性的基本基团,因为某些结构修饰可以增强或降低其有效性 (Thompson 等人,1953 年)。

生物活性化合物的合成

源自喹啉的茚三酮可作为多功能底物,用于合成具有潜在药用价值的化合物。它们已被用于开发制造具有抗癌、抗真菌、抗病毒、抗菌和免疫调节活性的化合物的方法 (Aleksanyan 和 Ambartsumyan,2015 年)。

安全和危害

未来方向

There is a need to develop new compounds as MAO-B inhibitors, which are frequently used in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s . It has been shown that various thiosemicarbazone derivatives show hMAO inhibitory activity in the range of micromolar concentration .

属性

IUPAC Name |

[(E)-quinolin-2-ylmethylideneamino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c12-11(16)15-13-7-9-6-5-8-3-1-2-4-10(8)14-9/h1-7H,(H3,12,15,16)/b13-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSVPIHNHFNXNY-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3608-81-9 | |

| Record name | NSC79295 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide](/img/structure/B5513117.png)

![3-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513123.png)

![(1S*,5R*)-3-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513128.png)

![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)

![3-(4-fluorophenyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513159.png)

![7-allyl-6-(3-chlorophenyl)-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5513160.png)

![1-(3,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5513162.png)

![N-(2-methoxyphenyl)-2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5513164.png)

![3-(3-methoxyphenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5513179.png)